molecular formula C8H13N B575206 Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI) CAS No. 185114-98-1

Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI)

Cat. No.: B575206
CAS No.: 185114-98-1
M. Wt: 123.199
InChI Key: XWROMASYPDTXKM-MRVPVSSYSA-N
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Description

Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI) is a chiral pyrrolidine derivative featuring a 3-butynyl substituent at the 2-position of the pyrrolidine ring. The compound’s (R)-stereochemistry and alkyne functional group distinguish it from other pyrrolidine derivatives.

Properties

CAS No.

185114-98-1

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

(2R)-2-but-3-ynylpyrrolidine

InChI

InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h1,8-9H,3-7H2/t8-/m1/s1

InChI Key

XWROMASYPDTXKM-MRVPVSSYSA-N

SMILES

C#CCCC1CCCN1

Synonyms

Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Substituent Type and Position
  • Target Compound : 2-(3-butynyl) group (alkyne) on pyrrolidine.
  • Analog 1: (R)-2-Methyl-2-(2-propenyl)-pyrrolidine (CAS 733713-07-0) Substituent: 2-propenyl (allyl) group. Molecular Formula: C₈H₁₅N; Molecular Weight: 125.21 . Key Difference: Alkyne vs.
  • Analog 2: 1-(3-Butenyl)-2-pyrrolidinecarboxaldehyde (CAS 174226-64-3) Substituent: 3-butenyl group and carboxaldehyde. Molecular Formula: C₉H₁₅NO; Molecular Weight: 153.22 .
  • Analog 3: 2-(3-Pyridinyl)-1-pyrrolidineacetic acid (CAS 58409-55-5) Substituent: 3-pyridinyl and acetic acid groups. Molecular Formula: C₁₁H₁₄N₂O₂; Molecular Weight: 206.25 .
b) Aromatic vs. Aliphatic Substituents
  • Fluorophenyl Derivatives :

    • Example: 2-(3-Fluorophenyl)pyrrolidine (CAS 298690-72-9).
    • Molecular Formula: C₁₀H₁₂FN; Molecular Weight: 165.21 .
    • Comparison: Aryl substituents (e.g., fluorophenyl) increase steric bulk and lipophilicity compared to the linear 3-butynyl group. Fluorine atoms may enhance metabolic stability .
  • Methoxy-Substituted Derivatives: Example: 2-(4-Methoxy-2,3,6-trimethylphenyl)-4-methylpyrrolidine (CAS 603089-80-1). Molecular Formula: C₁₅H₂₃NO; Molecular Weight: 233.36 . Comparison: Methoxy and methyl groups on the phenyl ring improve hydrophobicity and may influence receptor binding through π-π stacking.

Stereochemical Considerations

  • Chirality : The (R)-configuration in the target compound contrasts with racemic mixtures of pyrrolidine boronic acids (e.g., derivatives in ). Enantiomers often exhibit divergent binding affinities and biological activities .
  • Example : In -(2-naphthyl)pyrrolidine and its N-methyl derivative showed varying efficacy in reversing epinephrine-induced hypertension, highlighting stereochemistry’s role in pharmacological activity.

Physicochemical Properties

Compound Molecular Weight Functional Groups Key Properties (Predicted/Reported)
Target Compound (R)-2-(3-butynyl) ~153.22* Alkyne, pyrrolidine Moderate lipophilicity (logP ~2.5†)
(R)-2-Propenyl-pyrrolidine 125.21 Alkene, pyrrolidine Lower reactivity vs. alkyne
2-(3-Pyridinyl)-acetic acid 206.25 Pyridine, carboxylic acid Higher solubility (polar groups)
2-(3-Fluorophenyl)pyrrolidine 165.21 Fluorophenyl Increased metabolic stability

*Estimated based on molecular formula (C₉H₁₃N). †Predicted using XLogP3 for analogs.

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